

solubility profile of Thalidomide-NH-(CH₂)₂-NH-Boc in different solvents

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Compound of Interest

Compound Name: Thalidomide-NH-(CH₂)₂-NH-Boc

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Solubility Profile of Thalidomide-NH-(CH₂)₂-NH-Boc: A Technical Guide

This technical guide provides an in-depth overview of the solubility characteristics of **Thalidomide-NH-(CH₂)₂-NH-Boc**, a key intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs).^[1] A thorough understanding of the solubility of this molecule is critical for researchers, scientists, and drug development professionals to ensure reliable experimental results and to inform formulation strategies. Due to the limited publicly available solubility data for this specific molecule, this guide also presents data for structurally similar compounds to provide a predictive solubility profile.

Predicted Solubility Profile

The solubility of a compound is influenced by its physicochemical properties, including polarity, hydrogen bonding capacity, and crystal lattice energy. Based on the structure of **Thalidomide-NH-(CH₂)₂-NH-Boc**, which contains both a hydrophobic Boc-protecting group and a polar thalidomide core, its solubility is expected to vary significantly across different solvents.

The following table summarizes the expected and known solubility of **Thalidomide-NH-(CH₂)₂-NH-Boc** and related compounds in common laboratory solvents. It is important to note that much of this data is inferred from structurally similar molecules and should be confirmed experimentally.

Solvent	Compound	Predicted/Known Solubility	Notes
Polar Aprotic Solvents			
Dimethyl Sulfoxide (DMSO)	Thalidomide-NH-C4-NH-Boc	100 mg/mL (224.98 mM)[2]	Ultrasonic assistance may be required. Hygroscopic DMSO can reduce solubility. [2][3][4]
Thalidomide-NH-(CH ₂) ₂ -NH-Boc	Likely high	Similar to other Boc-protected thalidomide derivatives.	
Thalidomide	Soluble[5]		
Dimethylformamide (DMF)	Thalidomide	Soluble[5]	
Thalidomide-NH-(CH ₂) ₂ -NH-Boc	Likely soluble		
Polar Protic Solvents			
Ethanol	Thalidomide-NH-C4-NH-Boc	2 mg/mL[3]	
Thalidomide	Sparingly soluble in boiling ethanol[5]		
Thalidomide-NH-(CH ₂) ₂ -NH-Boc	Likely sparingly soluble		
Methanol	Thalidomide	Sparingly soluble[5]	
Thalidomide-NH-(CH ₂) ₂ -NH-Boc	Likely sparingly soluble		
Water	Thalidomide-NH-C4-NH-Boc	Insoluble[3]	

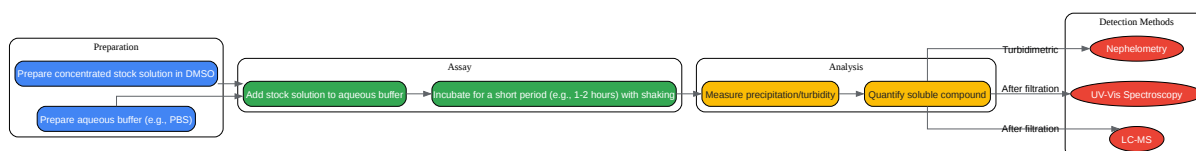
Thalidomide-NH-(CH ₂) ₂ -NH-Boc	Expected to be insoluble	The hydrophobic Boc group and the largely nonpolar core limit aqueous solubility.
Nonpolar Solvents		
Dichloromethane (DCM)	Thalidomide	Almost insoluble[5]
Thalidomide-NH-(CH ₂) ₂ -NH-Boc	Likely poorly soluble	
Ethyl Acetate (EtOAc)	Thalidomide	Almost insoluble[5]
Thalidomide-NH-(CH ₂) ₂ -NH-Boc	Likely poorly soluble	
Hexane	Thalidomide	Almost insoluble[5]
Thalidomide-NH-(CH ₂) ₂ -NH-Boc	Likely insoluble	
Other Solvents		
Dioxane	Thalidomide	Soluble[5]
Thalidomide-NH-(CH ₂) ₂ -NH-Boc	Likely soluble	
Tetrahydrofuran (THF)	Thalidomide	Soluble[5]
Thalidomide-NH-(CH ₂) ₂ -NH-Boc	Likely soluble	
Acetone	Thalidomide	Sparingly soluble[5]
Thalidomide-NH-(CH ₂) ₂ -NH-Boc	Likely sparingly soluble	

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is essential for drug discovery and development.[6][7][8] Two common methods for assessing solubility are the kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated DMSO stock to an aqueous buffer.[6][9] This method is often used in early-stage drug discovery due to its high-throughput nature.[6][9]



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Kinetic Solubility Experimental Workflow

Detailed Protocol:

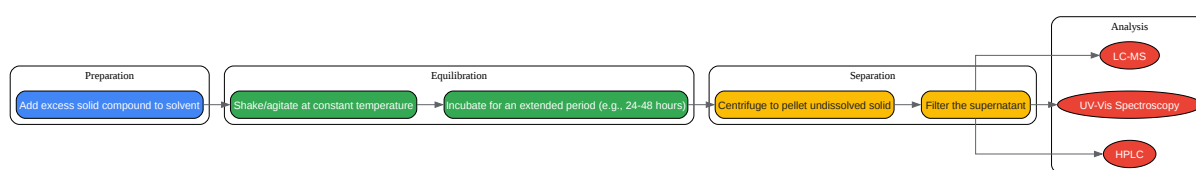
- **Preparation of Stock Solution:** Prepare a high-concentration stock solution of **Thalidomide-NH-(CH₂)₂-NH-Boc** in 100% DMSO (e.g., 10-20 mM).
- **Assay Plate Preparation:** Add a small volume of the DMSO stock solution to the wells of a microtiter plate.
- **Addition of Aqueous Buffer:** Add an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well to achieve the desired final compound concentrations. The final

DMSO concentration should be kept low (typically $\leq 1\%$) to minimize its effect on solubility.

- Incubation: The plate is sealed and incubated at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 1-2 hours).
- Detection and Quantification: The amount of precipitated compound is measured. This can be done directly by measuring the turbidity of the solution using nephelometry.[6][10] Alternatively, the undissolved compound can be removed by filtration or centrifugation, and the concentration of the remaining soluble compound in the filtrate/supernatant is quantified using methods such as UV-Vis spectroscopy or LC-MS.[6]

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility, often referred to as equilibrium solubility, is the concentration of a compound in a saturated solution when it is in equilibrium with its solid phase.[7] This is considered the "true" solubility of a compound and is a critical parameter for formulation development.[7][9] The shake-flask method is the gold standard for determining thermodynamic solubility.[11]



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Thermodynamic Solubility (Shake-Flask) Workflow

Detailed Protocol:

- Preparation: An excess amount of solid **Thalidomide-NH-(CH₂)₂-NH-Boc** is added to a vial containing the solvent of interest.
- Equilibration: The vial is sealed and agitated (e.g., using a shaker or rotator) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- Filtration: The supernatant is carefully filtered through a low-binding filter (e.g., PTFE) to remove any remaining solid particles.[\[12\]](#)
- Quantification: The concentration of the compound in the clear filtrate is determined using a suitable analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[\[12\]](#) A calibration curve is used for accurate quantification.

Factors Influencing Solubility

Several factors can influence the solubility of **Thalidomide-NH-(CH₂)₂-NH-Boc**:

- Solvent Polarity: The principle of "like dissolves like" is a key determinant.[\[12\]](#) Polar solvents are more likely to dissolve polar molecules, while nonpolar solvents are better for nonpolar compounds. Given the mixed polarity of the target molecule, a range of solvents should be tested.
- Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature.
- pH (for aqueous solutions): The presence of ionizable groups can significantly impact aqueous solubility. The thalidomide moiety has an acidic imide proton, and the secondary amine in the linker can be protonated. Therefore, the pH of the aqueous medium will affect the ionization state and, consequently, the solubility.
- Solid-State Properties: The crystalline form (polymorphism) of the compound can affect its solubility. Amorphous forms are generally more soluble than crystalline forms.

Conclusion

While specific, comprehensive solubility data for **Thalidomide-NH-(CH₂)₂-NH-Boc** is not readily available in the public domain, a predictive profile can be established based on its structure and the known solubility of similar compounds. It is anticipated to have good solubility in polar aprotic solvents like DMSO and DMF, and limited solubility in aqueous and nonpolar organic solvents. For accurate and reliable data, it is imperative to perform experimental solubility determination using standardized protocols such as the kinetic and thermodynamic assays detailed in this guide. This information is crucial for the successful design and execution of experiments involving this important PROTAC intermediate.

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